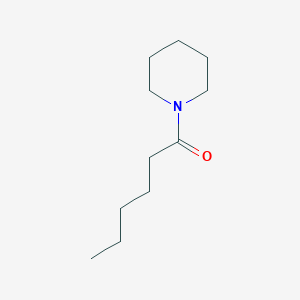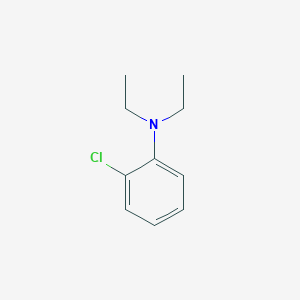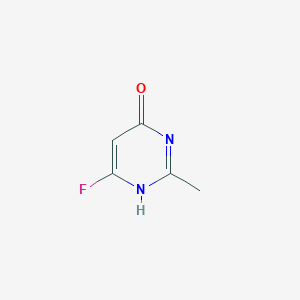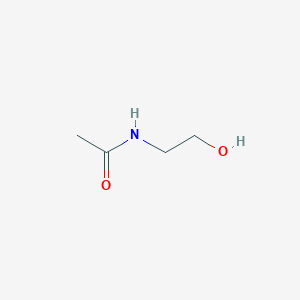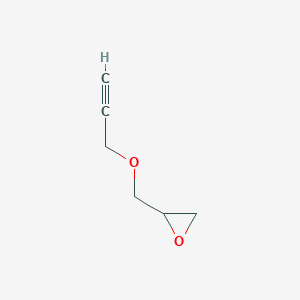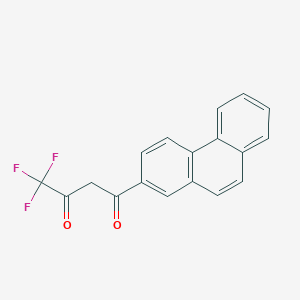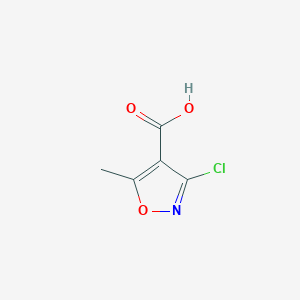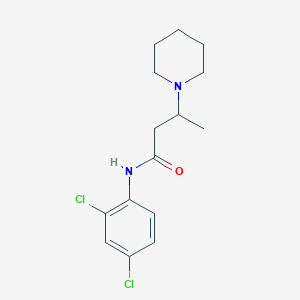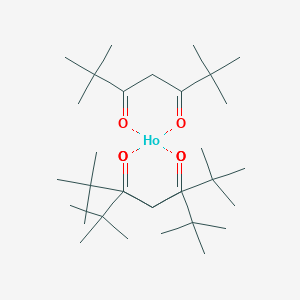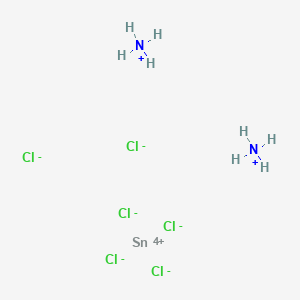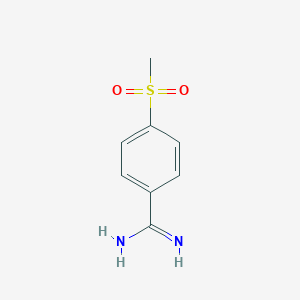
Triethyloxonium hexafluorophosphate
Overview
Description
Mechanism of Action
Target of Action
Triethyloxonium hexafluorophosphate, also known as Meerwein’s salt , is a strong alkylating agent . Its primary targets are nucleophilic sites in organic molecules, where it can donate an ethyl group .
Mode of Action
As an alkylating agent, this compound interacts with its targets by transferring an ethyl group to the nucleophilic sites in organic molecules . This alkylation can result in significant changes to the molecule’s structure and function.
Biochemical Pathways
This compound is involved in several chemical reactions and biochemical pathways. It is used in the synthesis of ruthenium allenylidene complexes, asymmetric Diels-Alder reactions, chlorine scavenging, and the synthesis of molecules for studies of wavelength tunability via cis-trans isomerization . It also reacts with 2-methylpyridine N-oxide and acts as a catalyst activating agent for asymmetric imine aziridination via diazo ester activation .
Result of Action
The alkylation of organic molecules by this compound can lead to significant changes in their structure and function. This can result in the formation of new compounds with different properties, which can be useful in various chemical reactions and syntheses .
Action Environment
This compound is sensitive to moisture and releases strong acid upon contact with water . Therefore, it must be handled and stored under dry conditions to maintain its stability and efficacy . It is also classified as a flammable solid and causes severe skin burns and eye damage, indicating that it should be handled with care in a controlled environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furofenac can be synthesized through various methods involving furan derivatives. One common approach involves the cyclization of diols and triols in the presence of gold catalysts, which can be conducted in aqueous media . Another method includes the use of palladium catalysts to synthesize 2,5-disubstituted furans from enyne acetates .
Industrial Production Methods
Industrial production of furofenac typically involves the decarboxylation of furfural in the presence of a silver oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Furofenac undergoes various chemical reactions, including:
Oxidation: Furofenac can be oxidized to form furoic acid.
Reduction: Reduction reactions can convert furofenac into furfuryl alcohol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common for furofenac.
Common Reagents and Conditions
Oxidation: Potassium dichromate is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions often employ palladium or platinum catalysts.
Substitution: Nitration typically uses nitric acid in acetic anhydride, while sulfonation uses sulfur trioxide-pyridine mixtures.
Major Products Formed
Oxidation: Furoic acid
Reduction: Furfuryl alcohol
Substitution: 2-nitrofuran, furan-2-sulphonic acid
Scientific Research Applications
Furofenac has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various furan derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiplatelet-aggregation activities.
Industry: Utilized in the production of bio-based chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another anti-inflammatory compound with similar therapeutic effects.
Aspirin: Known for its antiplatelet-aggregation activity.
Naproxen: Shares anti-inflammatory properties with furofenac.
Uniqueness
Furofenac is unique due to its combined antiplatelet-aggregation and anti-inflammatory activities with low ulcerogenic potential, making it a safer alternative for long-term use compared to other nonsteroidal anti-inflammatory drugs .
Properties
IUPAC Name |
triethyloxidanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHIFBONIQGZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15F6OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885001 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17950-40-2 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyloxonium hexafluorophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyloxonium hexafluorophosphate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Triethyloxonium Hexafluorophosphate in polymer chemistry?
A1: this compound is widely used as an initiator in cationic ring-opening polymerization. This compound effectively initiates the polymerization of cyclic ethers like Tetrahydrofuran [] and cyclic sulfides like Propylene Sulfide [], leading to the formation of linear polymers.
Q2: How does this compound initiate polymerization?
A2: this compound acts as a strong electrophile. It initiates polymerization by donating its ethyl group to the oxygen atom of cyclic ethers [, ] or the sulfur atom of cyclic sulfides [], generating a reactive cationic species. This cationic species then propagates the polymerization reaction.
Q3: Are there any limitations to using this compound as a polymerization initiator?
A3: Yes, several factors can influence the effectiveness of this compound and the properties of the resulting polymers. These include:
- Slow Initiation and Propagation-Depropagation Equilibria: In the polymerization of Tetrahydrofuran, slow initiation by this compound, coupled with propagation-depropagation reactions, can lead to a broadening of the molecular weight distribution in the final polymer product [].
- Chain Transfer to Polymer: During polymerization, the growing polymer chain can abstract a proton from another polymer chain, leading to chain transfer. This process can also contribute to a broader molecular weight distribution [].
- Limited Conversion with Certain Anions: The choice of counterion for the Triethyloxonium cation can impact polymerization. For instance, using Triethyloxonium Hexachloroantimonate results in limited conversion due to a termination reaction between the growing polymer chain and the SbCl anion [].
Q4: How does the polymerization of Dioxolane using this compound differ from other cyclic ethers?
A4: Research suggests that the polymerization of Dioxolane by this compound might involve a more complex mechanism than a simple linear propagation. NMR studies indicate that only a small portion of the initiator is consumed, and the polymer product contains a mix of high and low molecular weight material. This finding suggests that the active center in Dioxolane polymerization might be a secondary oxonium ion on a larger cyclic polymer, rather than the primary trialkyloxonium ion [].
Q5: Beyond polymerization, what other applications does this compound have in organic synthesis?
A5: this compound is a versatile reagent for introducing ethyl groups into molecules. For example, it facilitates the efficient and regioselective synthesis of 2-methyl-2H-indazoles and 2-ethyl-2H-indazoles [].
Q6: What is the structure of this compound?
A6: this compound features a central oxygen atom bonded to three ethyl groups, carrying a positive charge. This cation is balanced by a Hexafluorophosphate (PF6-) anion. While specific spectroscopic data isn't provided in the abstracts, the cationic structure has been confirmed through X-ray crystallography [].
Q7: Is there a relationship between solvent properties and the reactivity of this compound?
A7: Yes, the rate of this compound solvolysis varies significantly depending on the solvent used. This variation is attributed to the solvent's nucleophilicity and ionizing power. A nucleophilicity scale based on this compound solvolysis has been developed using the Grunwald-Winstein equation, highlighting the importance of solvent selection in reactions involving this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


